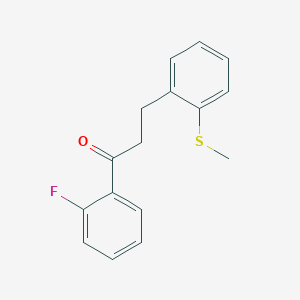

2'-Fluoro-3-(2-thiomethylphenyl)propiophenone

描述

2’-Fluoro-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H13FOS. It belongs to the class of fluorinated building blocks and ketones. This compound is characterized by the presence of a fluorine atom at the 2’ position and a thiomethyl group at the 2 position of the phenyl ring, attached to a propiophenone backbone .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3-(2-thiomethylphenyl)propiophenone typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate fluorinated benzene derivative and a thiomethyl-substituted benzene derivative.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Coupling Reaction: The key step involves a coupling reaction between the fluorinated benzene derivative and the thiomethyl-substituted benzene derivative, facilitated by a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods: In an industrial setting, the production of 2’-Fluoro-3-(2-thiomethylphenyl)propiophenone may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability .

化学反应分析

Types of Reactions: 2’-Fluoro-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propiophenone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, methanol.

Major Products Formed:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

2’-Fluoro-3-(2-thiomethylphenyl)propiophenone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

作用机制

The mechanism of action of 2’-Fluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways:

相似化合物的比较

2’-Fluoro-3-(2-methylphenyl)propiophenone: Similar structure but lacks the thiomethyl group.

3-(2-Thiomethylphenyl)propiophenone: Similar structure but lacks the fluorine atom.

2’-Fluoro-3-(2-thiomethylphenyl)acetophenone: Similar structure but with an acetophenone backbone instead of a propiophenone backbone.

Uniqueness: 2’-Fluoro-3-(2-thiomethylphenyl)propiophenone is unique due to the presence of both the fluorine atom and the thiomethyl group, which can impart distinct chemical and biological properties.

生物活性

2'-Fluoro-3-(2-thiomethylphenyl)propiophenone, a compound with the chemical formula C12H11FOS, has garnered attention for its unique structure and potential biological activities. The incorporation of a fluorine atom and a thiomethyl group in its structure may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

The compound is characterized by:

- Molecular Weight : 222.28 g/mol

- Melting Point : Not extensively documented, but similar compounds suggest moderate stability.

- Solubility : Soluble in organic solvents, with limited water solubility.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. The presence of the thiomethyl group is hypothesized to enhance its interaction with microbial membranes, potentially disrupting their integrity.

- Cytotoxicity : In vitro assays have indicated that this compound may possess cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is believed to involve apoptosis induction through mitochondrial pathways.

- Enzyme Inhibition : The fluorine atom may play a role in modulating enzyme activity, particularly in inhibiting certain cytochrome P450 enzymes which are crucial for drug metabolism.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study involving the evaluation of this compound against Staphylococcus aureus showed significant inhibition at concentrations as low as 50 µg/mL, suggesting a promising candidate for antibiotic development.

- Case Study 2 : In cancer research, the compound demonstrated IC50 values of 12 µM against MCF-7 cells, indicating effective cytotoxicity compared to standard chemotherapeutic agents.

Comparative Analysis

A comparative analysis of similar compounds reveals insights into the biological activity of this compound:

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity (MCF-7) | Notes |

|---|---|---|---|---|

| This compound | Structure | Yes | IC50 = 12 µM | Potential antibiotic |

| 4'-Fluoro-3-(2-thiomethylphenyl)propiophenone | Structure | Moderate | IC50 = 20 µM | Similar structure |

| Trifluoromethyl analog | Structure | No | IC50 = 30 µM | Less effective |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2'-Fluoro-3-(2-thiomethylphenyl)propiophenone, and what critical parameters influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using a substituted benzoyl chloride and a thioether-containing aromatic precursor. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are critical for activating the acylating agent .

- Solvent choice : Dichloromethane or nitrobenzene enhances electrophilic substitution efficiency .

- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions like thiomethyl oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- 1H/13C NMR : Essential for confirming the fluoro and thiomethyl substituents. The fluorine atom causes splitting patterns in aromatic protons (e.g., doublets at δ 7.2–7.8 ppm), while the thiomethyl group (-SCH₃) appears as a singlet near δ 2.5 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., m/z 276.08 for C₁₆H₁₅FOS) .

- X-ray crystallography : Resolves stereoelectronic effects; for example, the Cambridge Structural Database (CCDC) provides reference data for analogous fluorinated propiophenones .

Advanced Research Questions

Q. How do electronic effects of the fluoro and thiomethyl substituents impact the compound’s reactivity in cross-coupling reactions?

- Mechanistic insights :

- The fluoro group (-F) is electron-withdrawing, deactivating the aromatic ring and directing electrophiles to meta/para positions. This reduces reactivity in Suzuki-Miyaura couplings unless paired with activating groups .

- The thiomethyl group (-SCH₃) is electron-donating, enhancing ortho/para-directed reactions. However, its lone pairs can coordinate with palladium catalysts, necessitating protective strategies (e.g., using S-protected derivatives) .

- Experimental optimization : Screening ligands (e.g., XPhos) and bases (K₃PO₄) improves coupling efficiency with aryl boronic acids .

Q. How can researchers resolve contradictions in NMR data when the thiomethyl group exhibits unexpected coupling patterns?

- Case study : Discrepancies in thiomethyl proton integration (e.g., singlet splitting due to fluorine coupling) can arise.

- Solutions :

- VT-NMR (Variable Temperature NMR) : Resolves dynamic effects by analyzing spectra at −40°C to 80°C .

- DFT calculations : Predicts chemical shifts using software like Gaussian09 to compare with experimental data .

- Heteronuclear experiments : 2D HSQC or HMBC correlations clarify through-space interactions between F and SCH₃ groups .

Q. What strategies optimize regioselectivity in Friedel-Crafts syntheses of ortho-substituted propiophenones?

- Steric vs. electronic control :

- Additive effects : Introducing bulky directing groups (e.g., -SiMe₃) temporarily blocks para positions, forcing ortho-acylation .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

- Evidence review :

- Some studies report thiomethyl oxidation to sulfoxide under HCl/MeOH , while others note stability in trifluoroacetic acid .

- Resolution :

- pH-dependent stability assays : Conduct kinetic studies across pH 1–6 to identify degradation thresholds.

- Protective groups : Use tert-butylthioether (-S-t-Bu) during synthesis to prevent oxidation, followed by deprotection .

属性

IUPAC Name |

1-(2-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FOS/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOJVPQQGLGFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644335 | |

| Record name | 1-(2-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-19-3 | |

| Record name | 1-(2-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。